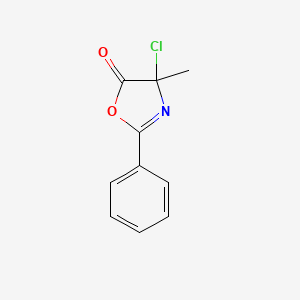

4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one

CAS No.:

Cat. No.: VC17257046

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClNO2 |

|---|---|

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | 4-chloro-4-methyl-2-phenyl-1,3-oxazol-5-one |

| Standard InChI | InChI=1S/C10H8ClNO2/c1-10(11)9(13)14-8(12-10)7-5-3-2-4-6-7/h2-6H,1H3 |

| Standard InChI Key | UXTQWXFTMHUGOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=O)OC(=N1)C2=CC=CC=C2)Cl |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-chloro-4-methyl-2-phenyloxazol-5(4H)-one reflects the compound’s substitution pattern. The oxazolone ring (C₃H₃NO₂) is functionalized at positions 2, 4, and 4 with phenyl, methyl, and chloro groups, respectively. The chloro and methyl groups occupy the same carbon atom (C4), creating a geminal disubstitution, which is relatively uncommon in oxazolone chemistry. This substitution pattern introduces steric and electronic effects that influence reactivity and stability .

The molecular formula is C₁₁H₁₀ClNO₂, with a molecular weight of 239.66 g/mol. Structural analogs, such as 4-(4-methylbenzylidene)-2-phenyloxazol-5(4H)-one (CAS 57427-79-9), demonstrate similar frameworks but differ in substituents, highlighting the versatility of the oxazolone core .

Synthesis and Manufacturing Processes

Transition Metal-Catalyzed Methods

Source demonstrates Rh(I)-catalyzed hydroalkylation of dienes with oxazolones, offering a modern synthetic route. While the study focuses on vicinal stereogenic centers, the methodology could be modified to incorporate chloro and methyl groups via tailored diene substrates. Key steps include:

-

Catalytic System: Rhodium(I) complexes (e.g., (CDC)-Rh(I)styrene BArF₄) with LiPF₆ as a co-catalyst.

-

Substrate Design: Using chlorinated dienes to introduce the chloro group during the hydroalkylation step .

Physicochemical Properties

While experimental data for 4-chloro-4-methyl-2-phenyloxazol-5(4H)-one are sparse, inferences can be drawn from analogs:

| Property | Value/Description | Source Analog |

|---|---|---|

| Melting Point | ~160–170°C (estimated) | |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | |

| Stability | Sensitive to hydrolysis under acidic/basic conditions |

The chloro group enhances electrophilicity at C4, making the compound reactive toward nucleophiles. The methyl group provides steric hindrance, potentially slowing degradation kinetics .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at ~1750 cm⁻¹ (C=O stretch of the oxazolone ring).

Mass Spectrometry (MS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume